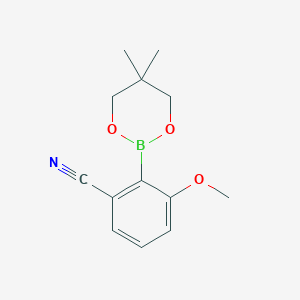
Benzophenone (2,4-dinitrophenyl)hydrazone
Vue d'ensemble
Description
Benzophenone (2,4-dinitrophenyl)hydrazone is an organic compound with the linear formula C19H14N4O4 . It is a red to orange solid and a substituted hydrazine . The compound is relatively sensitive to shock and friction .
Synthesis Analysis
The condensation product 2,4-dinitrophenyl hydrazone of benzophenone (DNPBP) was prepared by adopting a standard procedure . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The structure of Benzophenone (2,4-dinitrophenyl)hydrazone includes 43 bonds - 29 non-H bonds, 23 multiple bonds, 6 rotatable bonds, 5 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 nitro groups (aromatic), and 1 hydrazone .Chemical Reactions Analysis
The reaction between DNPH and a generic ketone to form a hydrazone is shown below: RR’C=O + C 6 H 3 (NO 2) 2 NHNH 2 → C 6 H 3 (NO 2) 2 NHN=CRR’ + H 2 O. This reaction is, overall, a condensation reaction as two molecules join together with the loss of water .Physical And Chemical Properties Analysis
Benzophenone (2,4-dinitrophenyl)hydrazone has a molecular weight of 362.348 . It forms an orange-red precipitate when 3-heptanone is added to a solution of 2,4-DNPH and heated .Applications De Recherche Scientifique
Estrogen Receptor Modulation
- Research has explored the use of benzophenone hydrazone derivatives as potential estrogen receptor modulators. Compounds like diphenolic hydrazone showed significant uterotrophic inhibition, indicating potential applications in reproductive health and cancer treatment (Pandey et al., 2002).
Fischer Indole Synthesis
- In chemistry, the benzophenone hydrazone derivatives are valuable in the Fischer Indole Synthesis. This process involves palladium-catalyzed methods to prepare indoles, important compounds in organic synthesis and pharmaceuticals (Wagaw et al., 1999).
Insecticidal Activity
- Benzophenone hydrazone derivatives have been developed and tested for insecticidal activity. Certain derivatives showed good efficacy against pests like Spodoptera littoralis in both laboratory and semi-field trials (Böger et al., 2001).
Antimicrobial Evaluation
- Novel hydrazone compounds derived from benzophenone have been synthesized and shown moderate antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli (Sahib et al., 2022).
UV Light-induced Reactions
- The formation of benzophenone hydrazones on polystyrene film surfaces when irradiated by UV light has been studied, showing potential applications in materials science and surface chemistry (Kato, 1971).
Crystal Growth and Characterization
- Research on the growth and characterization of benzophenone hydrazone crystals has implications for material science, particularly in the development of new materials with specific optical properties (Madhurambal et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(benzhydrylideneamino)-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-22(25)16-11-12-17(18(13-16)23(26)27)20-21-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSSSIRXRJUGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278113 | |
| Record name | Benzophenone (2,4-dinitrophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone (2,4-dinitrophenyl)hydrazone | |
CAS RN |
1733-62-6 | |
| Record name | Benzophenone (2,4-dinitrophenyl)hydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzophenone (2,4-dinitrophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenone (2,4-Dinitrophenyl)Hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)








